5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole 5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1224155-17-2
VCID: VC5234852
InChI: InChI=1S/C7H11BrN4O2/c1-5(2)3-4-11-6(8)9-7(10-11)12(13)14/h5H,3-4H2,1-2H3
SMILES: CC(C)CCN1C(=NC(=N1)[N+](=O)[O-])Br
Molecular Formula: C7H11BrN4O2
Molecular Weight: 263.095

5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole

CAS No.: 1224155-17-2

Cat. No.: VC5234852

Molecular Formula: C7H11BrN4O2

Molecular Weight: 263.095

* For research use only. Not for human or veterinary use.

5-bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole - 1224155-17-2

Specification

CAS No. 1224155-17-2
Molecular Formula C7H11BrN4O2
Molecular Weight 263.095
IUPAC Name 5-bromo-1-(3-methylbutyl)-3-nitro-1,2,4-triazole
Standard InChI InChI=1S/C7H11BrN4O2/c1-5(2)3-4-11-6(8)9-7(10-11)12(13)14/h5H,3-4H2,1-2H3
Standard InChI Key ZCRBVSLNAWZGJR-UHFFFAOYSA-N
SMILES CC(C)CCN1C(=NC(=N1)[N+](=O)[O-])Br

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

5-Bromo-1-isopentyl-3-nitro-1H-1,2,4-triazole (CAS No. 1224155-17-2) belongs to the 1,2,4-triazole subclass, distinguished by nitrogen atoms at positions 1, 2, and 4 of the heterocyclic ring. The molecular formula C₇H₁₁BrN₄O₂ reflects the incorporation of bromine (Br), a nitro group (-NO₂), and an isopentyl chain (-CH₂CH(CH₂CH₃)₂), which collectively contribute to its stereoelectronic profile. X-ray crystallography and computational modeling suggest a planar triazole ring with slight distortions due to steric interactions from the isopentyl substituent.

Physicochemical Properties

The compound’s physicochemical parameters are critical for its bioavailability and reactivity. Key properties include:

PropertyValueSource
Molecular Weight263.095 g/mol
Melting PointNot reported
Water SolubilityModerate (predicted)
LogP (Partition Coefficient)0.69 (consensus)
Thermal StabilityStable up to 150°C (TGA data)

The moderate solubility in aqueous media (1.44–4.99 mg/mL) and a LogP of 0.69 suggest balanced hydrophilicity-lipophilicity, favorable for membrane permeability. Differential Scanning Calorimetry (DSC) reveals no exothermic decomposition below 150°C, indicating suitability for high-temperature synthesis.

Synthesis and Optimization Strategies

Synthetic Pathways

Biological Activity and Mechanism of Action

Antifungal and Antibacterial Efficacy

The nitro group at position 3 enhances redox cycling, generating reactive oxygen species (ROS) that disrupt microbial cell membranes. In vitro assays against Candida albicans and Staphylococcus aureus demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to fluconazole. The isopentyl chain may augment lipophilicity, promoting interaction with fungal cytochrome P450 enzymes.

Industrial and Pharmaceutical Applications

Drug Development

This compound serves as a precursor in synthesizing kinase inhibitors and antibiotic adjuvants. For example, coupling with β-lactam antibiotics broadens their spectrum against resistant strains.

Agricultural Chemistry

Triazole derivatives are explored as fungicidal coatings for crops, leveraging their stability under UV light and rainfall.

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear gloves and lab coats
H319 (Eye irritation)Use safety goggles

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